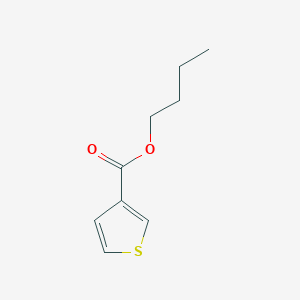

Butyl thiophene-3-carboxylate

Übersicht

Beschreibung

Butyl thiophene-3-carboxylate is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur This compound is notable for its applications in various fields, including material science, pharmaceuticals, and organic electronics

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of butyl thiophene-3-carboxylate typically involves the esterification of thiophene-3-carboxylic acid with butanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact.

Analyse Chemischer Reaktionen

Palladium-Catalyzed Oxidative Carbonylative Cyclization

The core reaction involves 2-(methylthio)phenylacetylenes (1 ) undergoing a cascade of transformations to yield benzothiophene-3-carboxylates (2 ). The process is catalyzed by PdI₂/KI under aerobic conditions and proceeds via the following steps:

-

Coordination : Triple bond coordination to Pd.

-

Cyclization : 5-endo-dig S-cyclization via intramolecular nucleophilic attack by the o-methylthio group.

-

Demethylation : Iodide-mediated cleavage of the methylthio group to form intermediate Pd–C bonds.

-

CO Insertion : Carbon monoxide insertion into the Pd–C bond.

-

Esterification : Nucleophilic displacement by an alcohol (ROH, e.g., butanol) to yield the final ester product.

Key Conditions :

-

Catalyst: PdI₂ (5 mol%) with excess KI (5 equiv).

-

Solvent: Alcohol (ROH) as both solvent and nucleophile.

-

Pressure: 40 atm (CO:air = 4:1).

-

Temperature: 80–100°C.

-

Reaction Time: 24–36 hours.

Substituent Effects on Reaction Efficiency

The electronic nature of substituents on the alkyne or aromatic ring significantly impacts yields. For example:

| Substituent (R₁/R₂) | Product | Yield (%) | Conditions |

|---|---|---|---|

| Ph (R₁), H (R₂) | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 80 | 80°C, 24 h, MeOH |

| 4-Me-C₆H₄ (R₁) | Methyl 2-(p-tolyl)benzo[b]thiophene-3-carboxylate | 76 | 80°C, 24 h, MeOH |

| 4-Br-C₆H₄ (R₁) | Methyl 2-(p-bromophenyl)benzo[b]thiophene-3-carboxylate | 83 | 80°C, 24 h, MeOH |

| 3-Thienyl (R₁) | Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate | 70 | 100°C, 24 h, MeOH |

Electron-withdrawing groups (e.g., Br) enhance reactivity, while alkenyl substituents (e.g., cyclohexenyl) also perform well (79% yield) .

Solvent and Catalyst Recycling

The reaction can be conducted in ionic liquids (e.g., BmimBF₄), enabling catalyst recycling:

| Cycle | Yield (%) | Notes |

|---|---|---|

| 1 | 80 | Fresh catalyst, 36 h, 100°C |

| 2 | 78 | Recycled catalyst |

| 3 | 75 | Minimal Pd leaching observed |

This system reduces waste and maintains efficiency over multiple runs .

Competing Pathways and Selectivity

Under suboptimal conditions, competing oxidative dialkoxycarbonylation may occur, forming maleic diesters (3 ) as byproducts. Key factors to suppress this pathway include:

-

Higher KI Concentration : Reduces Pd(0) aggregation.

-

Lower CO Pressure : Minimizes over-carbonylation.

-

Extended Reaction Time : Ensures complete substrate conversion.

For example, reducing PdI₂ loading from 5 mol% to 2.5 mol% decreases 3a formation from 7% to <2% .

Scope for Butyl Ester Derivatives

Butyl esters (e.g., 2a′′ ) are synthesized by substituting methanol with butanol in the solvent/nucleophile role. Yields remain comparable to methyl analogs (75–80%) under similar conditions .

Mechanistic Insights

The catalytic cycle involves:

-

Oxidative Addition : Pd(0) → Pd(II) via reaction with I₂ (generated from HI oxidation).

-

Reductive Elimination : Pd(0) regeneration after ester formation.

HI byproducts are reoxidized by O₂, closing the loop without external stoichiometric oxidants .

Limitations and Challenges

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Butyl thiophene-3-carboxylate serves as an essential building block in the synthesis of complex organic compounds. Its ability to undergo various chemical transformations makes it a valuable precursor for creating derivatives with enhanced properties.

Key Transformations:

- Esterification Reactions: It can be converted into other carboxylic acid derivatives through esterification processes, facilitating the synthesis of more complex molecules.

- Cross-Coupling Reactions: Utilized in palladium-catalyzed cross-coupling reactions, this compound can participate in forming conjugated polymers and copolymers, which are vital for electronic applications .

Biological Applications

Research indicates that this compound possesses potential biological activities that are being explored for pharmaceutical applications.

Anticancer Properties:

- Studies have shown that derivatives of this compound can interact with biological macromolecules involved in cancer pathways. Docking simulations suggest significant binding affinities with target proteins, indicating its potential as an anticancer agent .

Antimicrobial Activity:

- The compound has been tested for antimicrobial properties against various pathogens. For instance, derivatives have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, showcasing its potential in developing new antimicrobial agents .

In addition to its research applications, this compound is also explored for industrial uses, particularly in the production of organic semiconductors.

Organic Electronics:

Wirkmechanismus

The mechanism of action of butyl thiophene-3-carboxylate and its derivatives involves interactions with various molecular targets. In biological systems, these compounds can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include oxidative stress induction, enzyme inhibition, and receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Thiophene-3-carboxylic acid: Lacks the butyl ester group, making it less lipophilic and potentially less bioavailable.

Methyl thiophene-3-carboxylate: Similar structure but with a methyl ester group, which may alter its reactivity and applications.

Ethyl thiophene-3-carboxylate: Another ester derivative with different physical and chemical properties due to the ethyl group.

Uniqueness: Butyl thiophene-3-carboxylate stands out due to its balance of lipophilicity and reactivity, making it a versatile compound in both research and industrial applications. Its unique ester group enhances its solubility in organic solvents, which is beneficial for various synthetic and application processes.

Biologische Aktivität

Butyl thiophene-3-carboxylate is a compound that has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly in cancer treatment and antimicrobial therapies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a carboxylate group at the 3-position and a butyl group at the 2-position. This unique structure contributes to its biological activity, enhancing its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from thiophene have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) cells.

- Mechanism of Action : The mechanism primarily involves the induction of apoptosis and necrosis in cancer cells. Flow cytometry analyses have revealed that certain derivatives can significantly increase early apoptosis rates compared to untreated controls .

- Cytotoxicity Data : A study reported IC50 values for butyl thiophene derivatives ranging from 2.89 μM to 5.78 μM against sensitive cell lines like CCRF-CEM, indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 32.4 | Apoptosis induction |

| This compound | HepG-2 | 25.6 | Necrosis induction |

2. Antimicrobial Activity

Butyl thiophene derivatives also exhibit promising antimicrobial properties, particularly against resistant strains of bacteria such as Acinetobacter baumannii and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values for selected thiophene derivatives ranged from 4 mg/L to >64 mg/L against resistant strains, demonstrating their potential as antimicrobial agents .

| Compound | Target Bacteria | MIC (mg/L) | Activity |

|---|---|---|---|

| Butyl Thiophene Derivative | A. baumannii | 16-32 | Bactericidal |

| Butyl Thiophene Derivative | E. coli | 8-32 | Bactericidal |

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of novel thiophene derivatives showed that compound F8 exhibited significant cytotoxicity against human cancer cell lines through intrinsic apoptotic pathways. The study utilized flow cytometry to measure caspase activation, confirming the induction of apoptosis .

Case Study 2: Antimicrobial Resistance

Another investigation evaluated the efficacy of thiophene derivatives against colistin-resistant A. baumannii. The findings indicated that specific compounds not only inhibited bacterial growth but also altered membrane permeability, enhancing their bactericidal effects .

Eigenschaften

IUPAC Name |

butyl thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-2-3-5-11-9(10)8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNELMESXUGBLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60604543 | |

| Record name | Butyl thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317385-62-9 | |

| Record name | Butyl thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60604543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.